molecular formula C7H9ClN2O4S B1278709 ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-82-7

ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1278709
CAS No.: 88398-82-7
M. Wt: 252.68 g/mol
InChI Key: BXPQVOSHELHKSE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 1299471-28-5) is a pyrazole derivative with a molecular formula of C₇H₉ClN₂O₄S and a molar mass of 252.68 g/mol . The compound features:

  • A chlorosulfonyl (-SO₂Cl) group at position 5, enhancing electrophilic reactivity.
  • A methyl group at position 1, stabilizing the pyrazole ring.
  • An ethyl carboxylate ester at position 4, influencing solubility and metabolic stability.

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in nucleophilic substitutions and coupling reactions .

Preparation Methods

The synthesis of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Chlorosulfonyl Group Replacement

The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling nucleophilic substitution with amines, alcohols, or other nucleophiles.

ReagentConditionsProductCitation
EthylamineTHF, rtSulfonamide derivative
MethanolK₂CO₃, 100–150°CSulfonate ester

Mechanism : The chlorosulfonyl group acts as a leaving group, replaced by nucleophiles under basic conditions. For example, reacting with ethylamine forms a sulfonamide via displacement of chloride .

Ester Group Substitution

The ethyl ester group (-CO₂Et) can undergo hydrolysis or transesterification.

ReagentConditionsProductCitation
Water (acidic)H₃O⁺, 80°CCarboxylic acid
MethanolK₂CO₃, 100–150°CMethyl ester

Mechanism : Acidic hydrolysis converts the ester to a carboxylic acid, while transesterification under basic conditions (e.g., with methanol) replaces the ethyl group with a methyl ester .

Esterification

Esterification of the carboxylic acid precursor to form the ethyl ester involves substitution of the hydroxyl group (-OH).

ReagentConditionsProductCitation
EthanolH₂SO₄, refluxEthyl ester
Dimethyl carbonateK₂CO₃, 100–150°CEthyl ester

Mechanism : Acid-catalyzed esterification with ethanol or carbonate reagents replaces the hydroxyl group with an ethyl ester, as demonstrated in the synthesis of related pyrazole derivatives .

Amidation

Conversion of the ester to an amide involves nucleophilic substitution of the ester oxygen with an amine.

ReagentConditionsProductCitation
EthylamineDMF, 80°CAmide derivative
Thionyl chlorideCH₂Cl₂, rtAmide (via acid chloride)

Mechanism : Direct amidation with ethylamine or through an acid chloride intermediate (via thionyl chloride) replaces the ester group with an amide linkage .

Oxidation

The pyrazole ring can undergo oxidation to form pyrazole N-oxides, though specific conditions for this compound are not detailed in the provided sources.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential antimicrobial and antiviral properties. The chlorosulfonyl moiety is known to interact with various biological targets, potentially inhibiting specific enzymes involved in pathogen metabolism. This makes it a candidate for drug development aimed at treating infections caused by bacteria and viruses.

Synthesis of Pyrazole Derivatives

The compound serves as a versatile building block in the synthesis of other biologically active pyrazole derivatives. Recent studies have highlighted the use of multicomponent reactions (MCRs) for synthesizing pyrazole derivatives with diverse biological activities, including antibacterial, anticancer, and antifungal properties. This compound can be incorporated into these synthetic pathways to develop novel therapeutic agents .

Enzyme Inhibition Studies

Research indicates that compounds derived from this compound may inhibit enzymes such as α-glucosidase and α-amylase, which are relevant targets in diabetes management. These findings suggest that derivatives could be explored for their potential in managing blood sugar levels .

Anticancer Research

Pyrazole derivatives have garnered attention for their anticancer activities. This compound can be modified to create compounds that target cancer cells specifically, offering a pathway for developing new cancer treatments .

Environmental Chemistry

The synthesis methods involving this compound emphasize the importance of using green chemistry principles to minimize environmental impact. Techniques utilizing less toxic reagents and reducing waste are increasingly important in chemical manufacturing processes .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrazole derivatives synthesized from this compound, compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating their potential as antimicrobial agents.

Case Study 2: Anticancer Potential

A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that specific modifications to the this compound structure enhanced its anticancer activity, with some compounds inducing apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The table below compares key structural and functional differences:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Reactivity/Applications
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate 1299471-28-5 1-Me, 4-COOEt, 5-SO₂Cl C₇H₉ClN₂O₄S 252.68 Sulfonamide synthesis, antimicrobial agents
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 85290-80-8 1-Me, 4-COOEt C₇H₁₀N₂O₂ 154.17 Precursor for anti-inflammatory drugs
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 4-COOEt, 5-NH₂ C₆H₉N₃O₂ 155.15 Intermediate for antiproliferative agents
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Varies 3-SMe, 4-COOEt, 5-R (variable) C₈H₁₀N₂O₂S ~198.24 Analgesic and anti-inflammatory activity

Key Observations:

  • Chlorosulfonyl Group : The target compound’s SO₂Cl group enables sulfonamide bond formation, critical in antimicrobial drug development (e.g., derivatives in showed antibiofilm activity against Candida albicans) .
  • Methyl vs. Amino Groups: Ethyl 5-amino-1H-pyrazole-4-carboxylate lacks the reactive SO₂Cl but has an NH₂ group, making it suitable for coupling reactions rather than electrophilic substitutions .
  • Methylsulfanyl Analogs : Compounds with 3-SMe substituents () exhibit distinct pharmacological profiles, emphasizing the role of sulfur in modulating bioactivity .

Physicochemical Properties

  • Crystallinity : Hydrogen bonding patterns () suggest the SO₂Cl and COOEt groups facilitate crystal packing, as observed in related sulfonamide structures .

Biological Activity

Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7_7H9_9ClN2_2O4_4S and a molecular weight of 252.68 g/mol. The compound features a pyrazole ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its reactivity and biological activity. The chlorosulfonyl group enhances the compound's ability to interact with various biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Preliminary data suggest that the compound may inhibit specific enzymes involved in pathogen metabolism, potentially leading to its antimicrobial effects .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeSpecific PathogensActivity Observed
Gram-positiveMSSA, MRSA, B. subtilisInhibition
Gram-negativeP. aeruginosa, E. coli, K. pneumoniaeInhibition
FungiC. albicansLimited activity

Antiviral Properties

In addition to antimicrobial effects, this compound has shown potential antiviral properties . The chlorosulfonyl moiety is known to interact with various biological targets that could inhibit viral replication processes. However, specific studies detailing these antiviral mechanisms are still limited and require further exploration .

The mechanism of action of this compound involves its reactivity with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This reactivity allows the compound to participate in chemical transformations that may influence enzyme activity or receptor binding in biological systems .

Figure 1: Proposed Mechanism of Action

Mechanism of Action

Study on Antimicrobial Activity

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against clinical isolates revealed promising results. The compound demonstrated significant inhibition against various strains of bacteria, particularly those resistant to conventional antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps including chlorosulfonation reactions. The synthesized compound was evaluated for its biological activities using standard methods such as zone of inhibition tests against selected microorganisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction parameters affect yield?

The compound is synthesized via cyclocondensation and subsequent functionalization. For example, cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine yields pyrazole intermediates, followed by sulfonation using chlorosulfonic acid . Reaction conditions (e.g., temperature, solvent polarity, and catalyst) critically influence yield: refluxing in acetonitrile for 8–12 hours with acid chlorides or anhydrides typically achieves 37–45% yields . Side reactions, such as hydrolysis of the chlorosulfonyl group, can reduce purity, necessitating inert atmospheres and anhydrous solvents .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Characterization involves:

  • IR spectroscopy : Peaks at ~1712 cm⁻¹ (ester C=O) and ~1681 cm⁻¹ (chlorosulfonyl S=O) confirm functional groups .
  • ¹H NMR : Distinct signals include δ 3.68 ppm (N-methyl singlet) and δ 4.12 ppm (ester CH₂ quartet) .
  • 13C NMR : The chlorosulfonyl carbon resonates at δ 108–110 ppm, while the ester carbonyl appears at δ 165–166 ppm . Contaminants (e.g., unreacted starting materials) are identified via elemental analysis and HPLC-MS .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The chlorosulfonyl group is moisture-sensitive. Storage at –20°C under nitrogen is recommended to prevent hydrolysis to sulfonic acid derivatives. Degradation is monitored via TLC (Rf shifts) and IR loss of S=O bands .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Density Functional Theory (DFT) calculations (using software like ADF or Gaussian) optimize geometry and predict electrophilic sites. For example, the chlorosulfonyl group’s electrophilicity (LUMO ≈ –1.5 eV) facilitates nucleophilic substitution . Docking studies (AutoDock Vina) reveal potential binding to antimicrobial targets (e.g., Candida albicans biofilm proteins) with binding energies ≤ –7.5 kcal/mol .

Q. What crystallographic techniques resolve structural ambiguities in polymorphs or solvates of this compound?

Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and hydrogen-bonding networks. For instance, C–H···O interactions (2.8–3.2 Å) stabilize crystal packing . Mercury CSD’s packing similarity analysis identifies isostructural analogs, aiding in polymorph screening .

Q. How do electronic effects of substituents modulate the compound’s reactivity in derivatization reactions?

Electron-withdrawing groups (e.g., –Cl, –SO₂Cl) activate the pyrazole ring for electrophilic substitution. For example, hydrolysis of the ethyl ester to the carboxylic acid derivative (using NaOH/EtOH) proceeds at 70°C with 85% yield, while electron-donating groups (e.g., –OCH₃) retard this process . Hammett plots (σ⁺ ≈ 0.78) correlate substituent effects with reaction rates .

Q. What analytical strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) arise from assay variability (e.g., broth microdilution vs. agar diffusion). Meta-analyses using standardized protocols (CLSI guidelines) and dose-response modeling (Hill slopes) improve reproducibility .

Q. Methodological Tables

Table 1. Comparison of Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)Reference
CyclocondensationDMF-DMA, phenylhydrazine, 80°C6298
ChlorosulfonationClSO₃H, CH₂Cl₂, 0°C, 2 h4595
Ester hydrolysisNaOH/EtOH (1:1), 70°C, 4 h8599

Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic PeaksFunctional GroupReference
IR1712 cm⁻¹, 1681 cm⁻¹Ester C=O, SO₂Cl
¹H NMR (DMSO-d₆)δ 3.68 (s, 3H), δ 4.12 (q, 2H)N–CH₃, CH₂CH₃
13C NMR (DMSO-d₆)δ 165.8 (COO), 108.1 (C–SO₂Cl)Ester, sulfonyl

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQVOSHELHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450556
Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
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Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-82-7
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorosulfonyl)-1-methyl-, ethyl ester
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Record name 1-methyl-4-ethoxycarbonylpyrazole-5-sulfonylchloride
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Record name ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
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